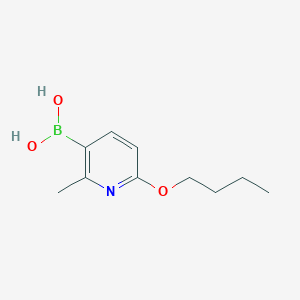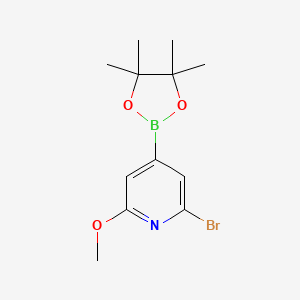![molecular formula C12H10N2OS B3060357 6-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 29558-43-8](/img/structure/B3060357.png)
6-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Vue d'ensemble
Description
The compound “6-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” is a type of thiazolopyrimidine derivative . Thiazolopyrimidines are known for their broad spectrum of biological activity .
Synthesis Analysis
Thiazolopyrimidines can be synthesized by the reaction of tetrahydropyrimidine-2-thiones with halocarboxylic acid esters or with 3-bromopentane-2,4-dione . The reaction of pyrimidine-2-thiones with chloroacetate does not require the use of triethylamine and the thiazolopyrimidines are formed simply by heating the reagents without solvent .Molecular Structure Analysis
The thiazolopyrimidines were isolated as hydrochlorides with high melting points. They are characterized by a high frequency IR absorption band in the range of 1774-1754 cm -1, which is assigned to the carbonyl group stretching vibration of the thiazolone ring .Chemical Reactions Analysis
In the synthesis of thiazolo[3,2-a]pyrimidines from 1,2,3,4-tetrahydropyrimidine-2-thiones, cyclization can occur at either the N-1 or N-3 atoms of the pyrimidine ring . In most cases, cyclization happens at the N-3 atom to give 5H-thiazolo[3,2-a]pyrimidines .Physical And Chemical Properties Analysis
The compound is characterized by a high frequency IR absorption band in the range of 1774-1754 cm -1, which is assigned to the carbonyl group stretching vibration of the thiazolone ring . The methylene groups in this bicyclic structure are diastereotopic, and their 1H NMR signals appear as doublets with a rather large spin-spin coupling, or in the form of multiplets .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 6-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one (also known as 6-Phenyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one), focusing on six unique applications:
Antibacterial Activity
Research has shown that 6-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one exhibits significant antibacterial properties. This compound has been tested against various bacterial strains, demonstrating its potential as a candidate for developing new antibacterial agents . Its mechanism involves inhibiting bacterial cell wall synthesis, which is crucial for bacterial survival.
Antitubercular Activity
This compound has also been investigated for its antitubercular activity. Studies have indicated that it can effectively inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . This makes it a promising lead compound for the development of new antitubercular drugs, especially in the face of rising drug-resistant TB strains.
Acetylcholinesterase (AChE) Inhibition
6-Phenyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one has been studied for its potential to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine . Inhibition of AChE is a therapeutic strategy for treating neurodegenerative diseases such as Alzheimer’s disease. This compound’s ability to inhibit AChE suggests its potential use in developing treatments for such conditions.
Anticancer Activity
The compound has shown promise in anticancer research. It has been tested against various cancer cell lines, where it demonstrated cytotoxic effects . The mechanism of action is believed to involve the induction of apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
Antioxidant Properties
Studies have also explored the antioxidant properties of this compound. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various chronic diseases, including cancer and cardiovascular diseases . The compound’s ability to scavenge free radicals and reduce oxidative damage highlights its potential in developing antioxidant therapies.
Anti-inflammatory Effects
Research has indicated that 6-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response . This makes it a potential candidate for developing new anti-inflammatory drugs, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.
Mécanisme D'action
Target of Action
The primary targets of 6-Phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one are glutamate receptors and acetylcholinesterase . Glutamate receptors play a crucial role in the central nervous system, mediating excitatory synaptic transmission. Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, thereby terminating signal transmission at the synapses.
Mode of Action
This compound acts as an antagonist for glutamate receptors It also acts as an inhibitor for acetylcholinesterase , preventing the breakdown of acetylcholine and prolonging its action, which can enhance cholinergic transmission.
Biochemical Pathways
The compound’s action on glutamate receptors and acetylcholinesterase affects various biochemical pathways. By blocking glutamate receptors, it can modulate the glutamatergic system, which is involved in learning, memory, and other cognitive functions. By inhibiting acetylcholinesterase, it can enhance cholinergic transmission, which plays a role in muscle movement, pain response, and other physiological functions .
Result of Action
The compound’s antagonistic action on glutamate receptors and inhibitory action on acetylcholinesterase can result in various molecular and cellular effects. These may include modulation of synaptic transmission, alteration of neuronal excitability, and changes in cognitive and motor functions . The compound also shows anti-inflammatory , antiparkinsonian , and antiherpes activity .
Propriétés
IUPAC Name |
6-phenyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS/c15-11-10(9-4-2-1-3-5-9)8-13-12-14(11)6-7-16-12/h1-5,8H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWKEFQXORMYTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397221 | |
| Record name | 6-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817797 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
29558-43-8 | |
| Record name | 6-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-Chloro-2-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid](/img/structure/B3060277.png)






![4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid](/img/structure/B3060286.png)




